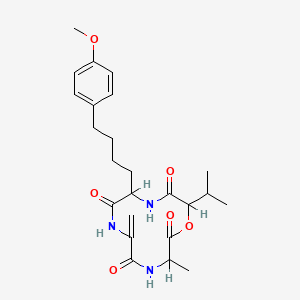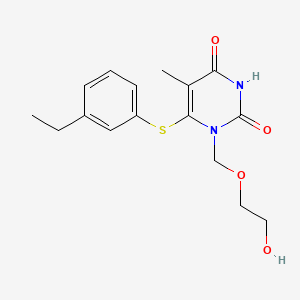
6-((3-Ethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((3-Ethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic compound that belongs to the class of thymine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-Ethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multiple steps, starting from commercially available thymine. The process includes:
Thioether Formation: The introduction of the 3-ethylphenylthio group to the thymine molecule. This step often involves the use of a thiol reagent and a suitable catalyst under controlled temperature and pH conditions.
Hydroxyethoxy Methylation: The addition of the 2-hydroxyethoxy methyl group. This step may require the use of an alkylating agent and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-((3-Ethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group back to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether or hydroxyethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving DNA interactions and modifications.
Industry: It can be used in the production of specialized polymers or materials with unique properties.
Mecanismo De Acción
The mechanism by which 6-((3-Ethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine exerts its effects is likely related to its ability to interact with DNA or enzymes involved in DNA synthesis and repair. The compound’s molecular targets may include DNA polymerases or other proteins that recognize thymine derivatives. The pathways involved could include inhibition of DNA replication or induction of DNA damage, leading to cell death in the case of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A thymine analog used as an anticancer agent.
Azidothymidine (AZT): An antiviral drug used in the treatment of HIV/AIDS.
6-Methylthymine: A thymine derivative with a methyl group at the 6-position.
Uniqueness
6-((3-Ethylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is unique due to the presence of both the 3-ethylphenylthio and 2-hydroxyethoxy methyl groups. These modifications can significantly alter the compound’s chemical properties and biological activity, making it a valuable tool for research and potential therapeutic applications.
Propiedades
Número CAS |
137897-65-5 |
|---|---|
Fórmula molecular |
C16H20N2O4S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
6-(3-ethylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O4S/c1-3-12-5-4-6-13(9-12)23-15-11(2)14(20)17-16(21)18(15)10-22-8-7-19/h4-6,9,19H,3,7-8,10H2,1-2H3,(H,17,20,21) |
Clave InChI |
SFEDJTBLPUXZCL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)SC2=C(C(=O)NC(=O)N2COCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



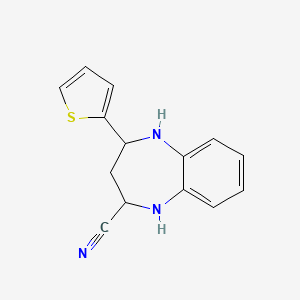
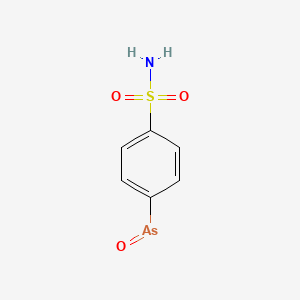
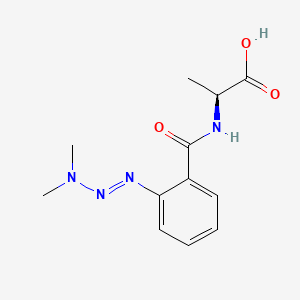
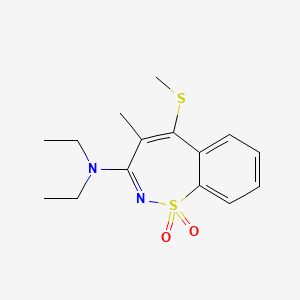

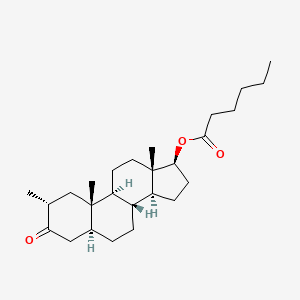
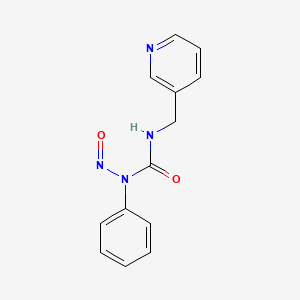

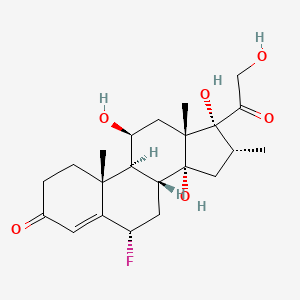
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)

